molecular formula C8H15Cl2N B1612092 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 86014-80-4

3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1612092
CAS No.: 86014-80-4
M. Wt: 196.11 g/mol
InChI Key: HANURQCXXWCGHT-UHFFFAOYSA-N
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Description

Structural Comparisons

Derivative C–N Bond (Å) C–X Bond (Å) Framework Conformation
Quinuclidine 1.49 Boat
3-Quinuclidinol hydrochloride 1.47 C–O: 1.43 Distorted chair
DABCO (1,4-diazabicyclo[2.2.2]octane) 1.45–1.48 Rigid chair

The chloromethyl derivative exhibits longer C–N bonds compared to DABCO due to reduced electron donation from the protonated nitrogen. Unlike 3-quinuclidinol, the C–Cl bond (1.79 Å) introduces greater steric bulk, altering crystal packing motifs.

Electronic Effects

  • Basicity : pKa of protonated quinuclidine = 11.3 vs. 8.7 for DABCO
  • Dipole moment : 4.2 D (chloromethyl derivative) vs. 2.1 D (quinuclidine)

The electron-withdrawing chloromethyl group reduces basicity compared to unsubstituted quinuclidine while enhancing dipole-driven solubility in polar solvents. These properties distinguish it from hydroxyl- or alkyl-substituted analogs in catalytic and synthetic applications.

Properties

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANURQCXXWCGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006588
Record name 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
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Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86014-80-4
Record name 1-Azabicyclo[2.2.2]octane, 3-(chloromethyl)-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride
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Record name 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
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Record name 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
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Preparation Methods

Stepwise Process:

Step Description Conditions Notes
1. Formation of 1-azabicyclo[2.2.2]octan-3-one Starting from quinuclidine derivatives or via oxidation of 1-azabicyclo[2.2.2]octane Standard oxidation conditions Provides the ketone intermediate
2. Conversion to 3-(Chloromethyl) derivative Reaction of the ketone with chlorinating agents like thionyl chloride or phosphorus pentachloride Reflux in solvents such as toluene or chlorobenzene, temperatures 50–130 °C Chlorination at the alpha position to the nitrogen
3. Formation of hydrochloride salt Treatment with hydrochloric acid Ethanol solvent, room temperature Yields the hydrochloride salt of the chloromethyl compound

This method allows for control over stereochemistry and purity, with the intermediate ketone serving as a versatile precursor for further derivatization.

Reductive Amination and Hydrogenolysis Route

An alternative synthetic route involves the preparation of (S)-1-azabicyclo[2.2.2]oct-3-ylamine followed by chloromethylation.

  • Initial Step : Reaction of 1-azabicyclo[2.2.2]oct-3-one with an (R)-alkylbenzylamine (e.g., (R)-1-phenylethylamine) in the presence of lithium oxide in tetrahydrofuran (THF) at 10–40 °C for 12–84 hours to form an imine intermediate.
  • Reduction : The imine is reduced to the corresponding amine.
  • Hydrogenolysis : The amine is subjected to hydrogenolysis using a palladium on carbon catalyst (10% Pd/C) in ethanol/water mixture under mild hydrogen pressure (0–20 psig) at 15–30 °C for 5–48 hours.
  • Chloromethylation : The resulting amine is then chloromethylated using suitable chloromethylating agents under Lewis acid catalysis (e.g., boron trifluoride etherate).

This route is advantageous for preparing stereochemically pure compounds and is well-suited for pharmaceutical applications where enantiomeric purity is critical.

Direct Chlorination of 3-Hydroxymethyl Derivatives

The compound this compound can also be synthesized by chlorinating 3-hydroxymethyl-1-azabicyclo[2.2.2]octane derivatives.

  • Precursor : 3-hydroxymethyl-1-azabicyclo[2.2.2]octane can be prepared by reduction of the corresponding ketone or via carboxylate intermediates.
  • Chlorination : Treatment with thionyl chloride or similar chlorinating agents converts the hydroxymethyl group to chloromethyl.
  • Conditions : Typically performed in inert solvents like dichloromethane or chloroform at controlled temperatures.
  • Workup : The product is isolated as the hydrochloride salt by acidification.

This method is efficient and provides high yields of the desired chloromethyl compound.

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Electrophilic Substitution Formaldehyde, HCl Mild acidic conditions Simple, direct salt formation Less stereocontrol
Ketone Intermediate Route 1-azabicyclo[2.2.2]octan-3-one, thionyl chloride Reflux in aromatic solvents, 50–130 °C Stereocontrol, versatile intermediate Multi-step, requires purification
Reductive Amination + Hydrogenolysis (R)-alkylbenzylamine, Pd/C catalyst, Lewis acid 10–40 °C, mild H2 pressure High stereochemical purity Time-consuming, catalyst use
Chlorination of Hydroxymethyl Derivative 3-hydroxymethyl derivative, thionyl chloride Inert solvent, controlled temp High yield, straightforward Requires precursor synthesis

Research Findings and Notes

  • The stereochemistry of the 1-azabicyclo[2.2.2]octane core significantly affects the biological activity of the chloromethyl derivative; thus, methods allowing stereochemical control (e.g., reductive amination routes) are preferred in drug development.
  • Chloromethylation reactions are sensitive to reaction conditions; temperature and solvent choice impact yield and purity.
  • The hydrochloride salt form is typically isolated due to its enhanced stability and ease of handling.
  • Catalysts such as palladium on carbon are crucial for hydrogenolysis steps, providing clean reduction without over-reduction or side reactions.
  • The use of Lewis acids in chloromethylation improves reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Conditions typically involve mild temperatures and polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and amines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a catalyst in certain reactions.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride involves its reactivity as a nucleophile and electrophile. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The bicyclic structure provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinuclidine scaffold is versatile, with modifications at the C-2, C-3, or spiro positions significantly altering biological activity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinuclidine Derivatives

Compound Name (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Biological Activity References
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride (86014-80-4) Chloromethyl at C-3 C₈H₁₅Cl₂N 220.12 Intermediate for Cevimeline, molecular capsules
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride (80381-21-1) 2-Phenylbutanoate ester at C-3 C₁₇H₂₄ClNO₂ 309.83 NK-1 receptor antagonist; antimicrobial
3-Quinuclidinone hydrochloride (58045-81-3) Ketone at C-3 C₇H₁₂ClNO 177.63 Precursor for heterocyclic derivatives
Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] Hydrochloride (64168-68-9) Spiro-oxirane at C-3 C₈H₁₂ClNO 189.64 Intermediate for Cevimeline
RJR 2429 (dihydrochloride) (1021418-53-0) 3-Pyridinyl at C-2 C₁₂H₁₆N₂·2HCl 261.20 Nicotinic acetylcholine receptor ligand
AR-R17779 Hydrochloride (178419-42-6) Spiro-oxazolidinone at C-3 C₉H₁₅ClN₂O₂ 218.68 α7 nicotinic receptor agonist
(3S)-3-Aminoquinuclidine Dihydrochloride (N/A) Amino group at C-3 C₇H₁₅Cl₂N₂ 204.12 CNS-targeting prodrugs, receptor ligands

Key Research Findings

Impact of Substituents on Activity: Chloromethyl derivatives (e.g., the target compound) are reactive intermediates but lack direct biological activity. Their utility lies in synthesizing pharmacologically active molecules like Cevimeline . Ester derivatives (e.g., 2-phenylbutanoate) exhibit antimicrobial and receptor antagonism due to hydrophobic aromatic interactions . Spiro modifications (e.g., oxirane or oxazolidinone) enhance rigidity, improving binding affinity to nicotinic receptors .

Receptor-Specific Effects: Nicotinic acetylcholine receptors (nAChRs): Pyridinyl (RJR 2429) and spiro-oxazolidinone (AR-R17779) derivatives selectively modulate α4β2 and α7 nAChRs, respectively, with implications for treating cognitive disorders . NK-1 receptors: 2-Phenylbenzylidene derivatives show potent antagonism, useful in pain and inflammation models .

Synthetic Versatility: The ketone group in 3-quinuclidinone hydrochloride enables Claisen-Schmidt condensations to generate arylidene derivatives with antifungal properties .

Biological Activity

3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as a derivative of the bicyclic azabicyclo structure, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : 159.66 g/mol
  • CAS Number : 88598-77-0
  • LogP : 1.5049
  • Polar Surface Area (PSA) : 3.24 Ų

These properties indicate a moderate lipophilicity, which is crucial for the compound's ability to penetrate biological membranes.

Research indicates that compounds like this compound may interact with various neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This enzyme is critical for the breakdown of acetylcholine in synaptic clefts, and its inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Inhibition Studies

A study demonstrated that related piperazine derivatives exhibit significant AChE inhibition, suggesting that azabicyclo compounds may share similar mechanisms. The interaction at the peripheral anionic site and catalytic sites of AChE highlights their potential as therapeutic agents in neurodegenerative diseases .

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • In vivo studies using mouse models showed that derivatives with structural similarities to this compound exhibited high brain penetration and selective inhibition of specific protein complexes involved in Alzheimer's pathology .
    • For instance, (+)-13b, a related compound, displayed a potency of 5.5 nM towards PSEN1-APH1B complex with a favorable brain-to-plasma ratio, indicating effective central nervous system (CNS) activity .
  • Pharmacokinetics :
    • The pharmacokinetic profile of azabicyclo compounds suggests high clearance rates and extensive distribution outside plasma, which can be beneficial for achieving therapeutic concentrations in the brain .
    • Table 1 summarizes key pharmacokinetic parameters observed in studies:
CompoundClearance (mL/min/kg)Half-life (h)Volume of Distribution (L/kg)
(+)-13b990.483.43
  • Selectivity and Efficacy :
    • Compounds derived from the azabicyclo scaffold have shown selectivity towards PSEN complexes associated with Alzheimer's disease, which is crucial for minimizing off-target effects and enhancing therapeutic outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

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